molecular formula C9H14O4 B1290315 Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate CAS No. 324570-25-4

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Cat. No.: B1290315
CAS No.: 324570-25-4
M. Wt: 186.2 g/mol
InChI Key: ZBXPERMBEFSQSO-UHFFFAOYSA-N
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Description

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is an organic compound that features a tetrahydrofuran ring attached to an ethyl ester group This compound is of interest due to its unique structure, which combines the reactivity of an ester with the stability of a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate typically involves the reaction of tetrahydrofuran derivatives with ethyl acetoacetate. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetoacetate, followed by the addition of tetrahydrofuran-3-yl bromide. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification is typically achieved through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products, often using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Lactones or carboxylic acids.

    Reduction: Alcohols or ethers.

    Substitution: Amides, thioesters, or other substituted esters.

Scientific Research Applications

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly as a precursor to pharmacologically active molecules.

    Industry: Used in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate exerts its effects depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, while the tetrahydrofuran ring can undergo ring-opening or oxidation reactions. These processes involve various molecular targets and pathways, including enzyme-catalyzed transformations in biological systems.

Comparison with Similar Compounds

    Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Similar structure but with the tetrahydrofuran ring attached at a different position.

    Ethyl 3-(tetrahydropyran-3-yl)-3-oxopropanoate: Features a tetrahydropyran ring instead of a tetrahydrofuran ring.

    Ethyl 3-(furan-3-yl)-3-oxopropanoate: Contains an unsaturated furan ring instead of the saturated tetrahydrofuran ring.

Uniqueness: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is unique due to the stability provided by the tetrahydrofuran ring and the reactivity of the ester group. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXPERMBEFSQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628535
Record name Ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324570-25-4
Record name Ethyl 3-oxo-3-(oxolan-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-oxo-3-(oxolan-3-yl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of lithium bis(trimethylsilyl)amide (1 M in hexanes; 100 mL) in THF (200 mL) at −78° C. was added dry ethyl acetate (10.8 g, 12 mL, 122.5 mmol) dropwise. After 30 min at −78° C., the mixture was treated with a solution of tetrahydro-furan-3-carboxylic acid methyl ester (6.0 g, 46.1 mmol) in THF (50 mL). After 4 h at −78° C., the reaction was quenched with satd. aq. NH4Cl, warmed to rt, and extracted with EtOAc (5×75 mL). The combined organic layers were washed with satd. aq. NaCl, dried, and concentrated to give a colorless oil. Chromatography on SiO2 (EtOAc/CH2Cl2) afforded the title compound (3.3 g).
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100 mL
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12 mL
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6 g
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50 mL
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